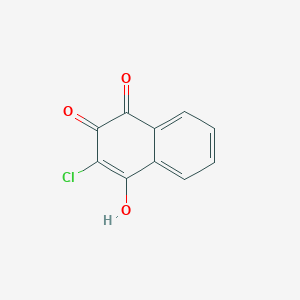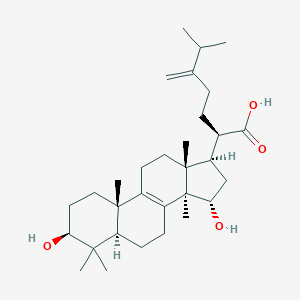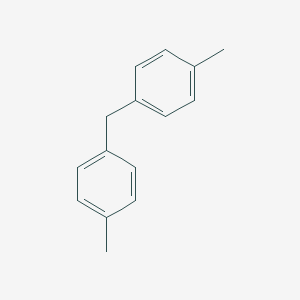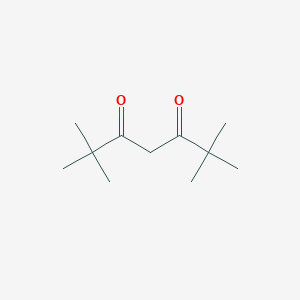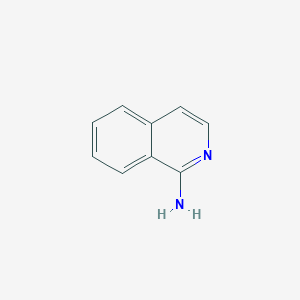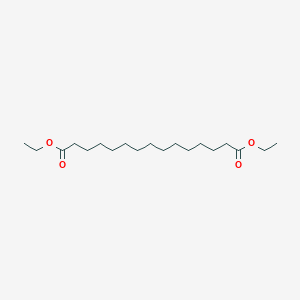
Diethyl pentadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl pentadecanedioate is a chemical compound that belongs to the family of diesters. It is also known as diethyl pentadecanedioic acid, and its molecular formula is C17H32O4. This compound is widely used in scientific research for its unique properties, such as its ability to act as a surfactant and its potential as a drug delivery agent.
Mécanisme D'action
The mechanism of action of diethyl pentadecanedioate is not fully understood. However, it is believed to act as a surfactant, which allows it to interact with cell membranes and enhance drug delivery.
Effets Biochimiques Et Physiologiques
Diethyl pentadecanedioate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using diethyl pentadecanedioate in lab experiments is its ability to enhance drug delivery and improve the solubility of poorly soluble drugs. Additionally, it has low toxicity and is generally considered safe for use in scientific research. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of diethyl pentadecanedioate. One potential area of research is the development of new drug delivery systems using diethyl pentadecanedioate as a surfactant. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the synthesis of new diesters with improved properties and potential applications in scientific research is an area of ongoing research.
Méthodes De Synthèse
The synthesis of diethyl pentadecanedioate can be achieved through the esterification of pentadecanedioic acid with ethanol in the presence of a catalyst, such as sulfuric acid. This reaction produces diethyl pentadecanedioate as the primary product, along with water as a byproduct.
Applications De Recherche Scientifique
Diethyl pentadecanedioate has been extensively studied for its potential applications in various scientific fields. It has been used as a surfactant in the preparation of nanoparticles and liposomes for drug delivery. Additionally, it has been investigated for its ability to enhance the solubility and bioavailability of poorly soluble drugs.
Propriétés
Numéro CAS |
1119-79-5 |
|---|---|
Nom du produit |
Diethyl pentadecanedioate |
Formule moléculaire |
C19H36O4 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
diethyl pentadecanedioate |
InChI |
InChI=1S/C19H36O4/c1-3-22-18(20)16-14-12-10-8-6-5-7-9-11-13-15-17-19(21)23-4-2/h3-17H2,1-2H3 |
Clé InChI |
MRSSCDYVDDPQFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |
SMILES canonique |
CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |
Synonymes |
Pentadecanedioic acid diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



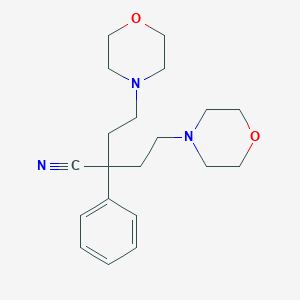
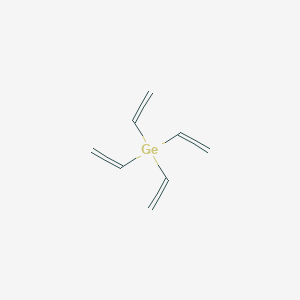
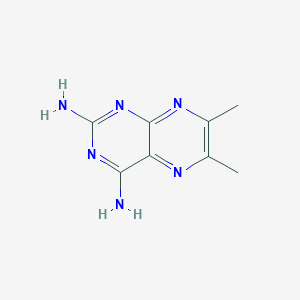
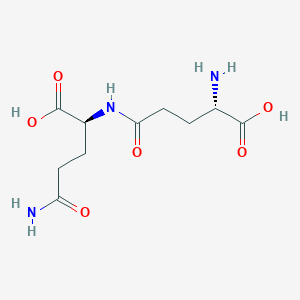
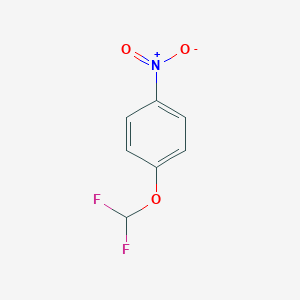
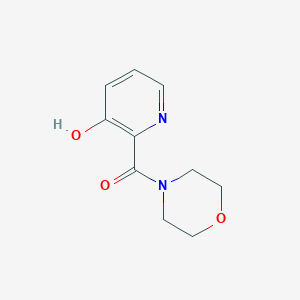
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
